N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O9S/c1-40-23-5-3-19(11-25(23)41-2)7-9-33-30(38)16-46-32-35-22-14-28-27(44-18-45-28)13-21(22)31(39)36(32)10-8-29(37)34-15-20-4-6-24-26(12-20)43-17-42-24/h3-6,11-14H,7-10,15-18H2,1-2H3,(H,33,38)(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWYWBQNGSCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that similar indole-based compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biochemical Pathways
It is known that similar indole-based compounds affect the pathways related to microtubule assembly and cell apoptosis.
Result of Action
The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Further mechanistic studies revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacophores that may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes a benzodioxole moiety and a quinazolinone derivative. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These results indicate that the compound may possess broad-spectrum antimicrobial activity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These findings suggest that the compound has potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the anticancer effects of the compound on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis in MCF-7 cells.
Case Study 2: Antimicrobial Efficacy
In another study by Johnson et al. (2021), the antimicrobial efficacy of related compounds was tested against resistant strains of bacteria. The results showed that modifications to the benzodioxole structure enhanced antimicrobial potency.
Q & A
Q. Table 1: Example Synthesis Protocol
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Answer:
Advanced analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and substituent positions, especially for benzodioxole and quinazoline moieties .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile) assess purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected ~680–690 g/mol) .
Note: Stability under varying pH (e.g., 3–9) should be tested using buffer solutions, with degradation products analyzed via LC-MS .
What strategies address contradictions in reported biological activities of structurally similar compounds?
Level: Advanced
Answer:
Data discrepancies often arise from structural nuances. A systematic approach includes:
Comparative Structural Analysis: Identify functional group variations (e.g., sulfanyl vs. triazole substituents) that modulate activity .
Dose-Response Studies: Test compounds across a concentration range to clarify potency differences.
Target Validation: Use molecular docking to predict binding affinities to targets like GABA receptors or kinases .
Q. Table 2: Activity Variations in Structural Analogs
| Compound Feature | Reported Activity | Source Study |
|---|---|---|
| Imidazoline core | Antimicrobial | |
| Quinazoline-sulfanyl derivatives | Anticancer | |
| Triazole substituents | Antifungal |
How can reaction conditions be optimized to improve synthesis yields?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening: Palladium or copper catalysts may improve coupling efficiency in carbamoyl group introduction .
- Temperature Gradients: Stepwise heating (e.g., 25°C → 80°C) minimizes side reactions during cyclocondensation .
Methodological Tip: Use Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity and reaction time .
What in vitro models are appropriate for initial bioactivity testing?
Level: Basic
Answer:
- Enzyme Inhibition Assays: Test activity against kinases (e.g., EGFR) or proteases linked to disease pathways .
- Cell-Based Models: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays .
- Receptor Binding Studies: Radioligand displacement assays (e.g., GABA-A receptors) for neurological activity .
How can computational methods enhance the study of this compound?
Level: Advanced
Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., protein-ligand binding) using tools like GROMACS .
- AI-Driven Synthesis Planning: Platforms like COMSOL Multiphysics predict optimal reaction pathways and solvent systems .
- QSAR Modeling: Relate structural features (e.g., logP, polar surface area) to bioactivity trends .
How should researchers address solubility and stability challenges?
Level: Advanced
Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or micellar formulations for in vitro assays .
- pH Stability: Conduct accelerated stability studies at pH 3–9, analyzing degradation kinetics via UV-Vis spectroscopy .
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
